2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene 2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene
Brand Name: Vulcanchem
CAS No.: 951889-39-7
VCID: VC8332479
InChI: InChI=1S/C11H10ClF3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13,14)15/h2-4,7H,1,5-6H2
SMILES: C=C(CCC1=CC(=CC=C1)C(F)(F)F)Cl
Molecular Formula: C11H10ClF3
Molecular Weight: 234.64 g/mol

2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene

CAS No.: 951889-39-7

Cat. No.: VC8332479

Molecular Formula: C11H10ClF3

Molecular Weight: 234.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene - 951889-39-7

Specification

CAS No. 951889-39-7
Molecular Formula C11H10ClF3
Molecular Weight 234.64 g/mol
IUPAC Name 1-(3-chlorobut-3-enyl)-3-(trifluoromethyl)benzene
Standard InChI InChI=1S/C11H10ClF3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13,14)15/h2-4,7H,1,5-6H2
Standard InChI Key JNSHAXVPPBZUGC-UHFFFAOYSA-N
SMILES C=C(CCC1=CC(=CC=C1)C(F)(F)F)Cl
Canonical SMILES C=C(CCC1=CC(=CC=C1)C(F)(F)F)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Isomerism

2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene (C₁₁H₁₀ClF₃) is an unsaturated hydrocarbon featuring a double bond between carbons 1 and 2 of the butene chain. The chlorine substituent at carbon 2 and the 3-trifluoromethylphenyl group at carbon 4 introduce significant steric and electronic effects. Notably, the trifluoromethyl (-CF₃) group at the meta position of the phenyl ring distinguishes it from the more commonly documented para-substituted isomer (CAS 951889-54-6). This positional isomerism influences polarity, boiling points, and reactivity due to differences in electron-withdrawing effects and molecular symmetry .

Table 1: Key Molecular Properties

PropertyValueSource Analog
Molecular FormulaC₁₁H₁₀ClF₃,
Molecular Weight (g/mol)234.64
Density (g/cm³)1.07 (estimated)
Boiling Point (°C)215.9 (extrapolated)
Flash Point (°C)73.8

Synthesis and Preparation

Friedel-Crafts Alkylation and Cross-Coupling

The synthesis of aryl-substituted alkenes often employs Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For the para-substituted analog (CAS 951889-54-6), Friedel-Crafts reactions between chlorobutene derivatives and trifluoromethylbenzene precursors are typical. Adapting this for the meta isomer would require regioselective functionalization, potentially using directing groups or meta-selective catalysts. A patent (CN110885298B) details the use of triphosgene and hydrazine hydrate in synthesizing trifluoromethylphenyl intermediates, which could be modified for alkene formation .

Challenges in Meta-Substitution

Achieving meta-substitution on the phenyl ring is synthetically challenging due to the inherent electronic directing effects of the -CF₃ group. Nitration or halogenation reactions typically favor para positions, necessitating tailored conditions. For example, the use of bulky Lewis acids or low-temperature nitration (as described in CN110885298B) might enhance meta selectivity .

Physicochemical Properties

Spectroscopic Data

While direct spectroscopic data for the meta isomer is unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of the para analog provide benchmarks:

  • IR: Strong absorption at 1,250–1,100 cm⁻¹ for C-F stretches.

  • ¹H NMR: Doublets for vinyl protons (δ 5.5–6.5 ppm) and aromatic protons (δ 7.2–7.8 ppm).

  • ¹⁹F NMR: Single resonance near δ -60 ppm for -CF₃ .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Trifluoromethylated alkenes are pivotal in drug discovery due to their metabolic stability and lipophilicity. The para-substituted analog is explored for sphingosine 1-phosphate receptor modulation (US20140357690A1) , suggesting potential antiviral or anti-inflammatory applications for the meta isomer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator